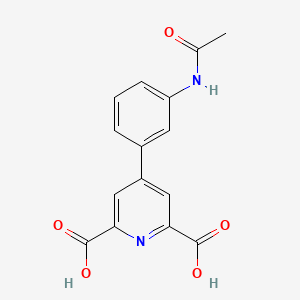![molecular formula C8H7BrFNO B13046796 (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[b]furan ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Ring: The initial step involves the cyclization of a suitable precursor to form the benzo[b]furan ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the amine group at the 3-position of the benzo[b]furan ring. This can be accomplished through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include Grignard reagents, organolithium compounds, and halogen exchange reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), halogen exchange reagents (e.g., NaI for iodination)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it valuable in constructing diverse chemical architectures.
Material Science: The compound’s properties are explored for applications in material science, such as the development of novel polymers, coatings, and electronic materials.
Biological Research: It is used in biological studies to understand its interactions with enzymes, receptors, and other biomolecules. This research can provide insights into its potential biological activities and mechanisms of action.
Mecanismo De Acción
The mechanism of action of (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine
- 5-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
- 6-Bromo-5-fluoro-2,3-dihydrobenzo[b]furan
Uniqueness
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the specific combination of bromine and fluorine atoms on the benzo[b]furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stereochemistry (3R) also adds to its uniqueness, influencing its interactions with molecular targets.
Propiedades
Fórmula molecular |
C8H7BrFNO |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
(3R)-6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m0/s1 |
Clave InChI |
AJQKHZRWUOTIEQ-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](C2=CC(=C(C=C2O1)Br)F)N |
SMILES canónico |
C1C(C2=CC(=C(C=C2O1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



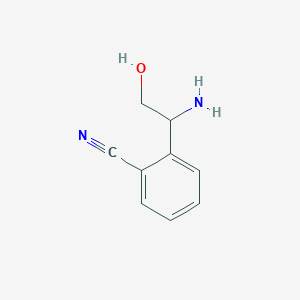


![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
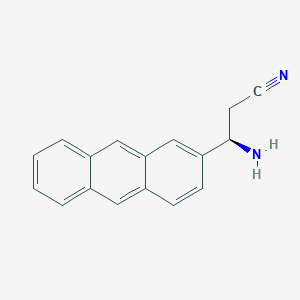


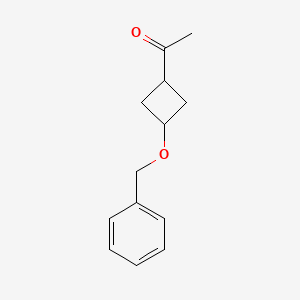
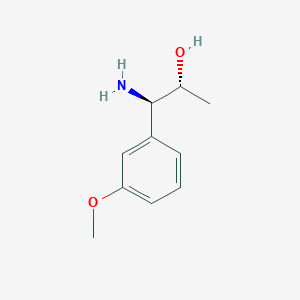
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
